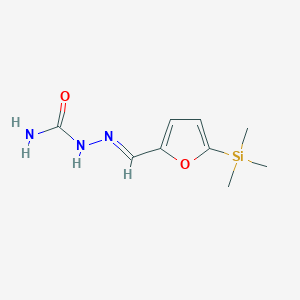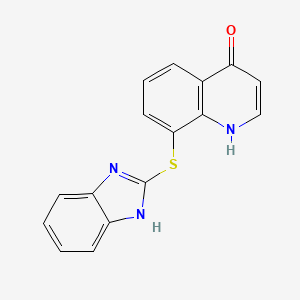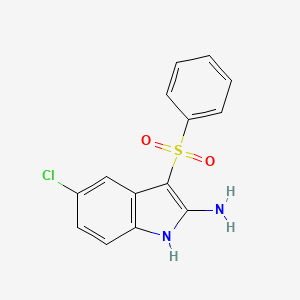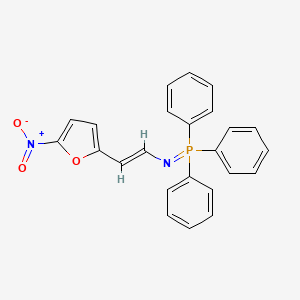
2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety, which is known for its biological activity, and a triphenylphosphoranylidene group, which can influence its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with triphenylphosphine and an appropriate amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine can undergo various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(5-aminofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine .
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity, particularly its potential antimicrobial properties, has been investigated.
Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine is primarily related to its ability to interact with biological molecules. The nitrofuran moiety can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to antimicrobial effects. Additionally, the triphenylphosphoranylidene group can influence the compound’s reactivity and stability, potentially enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitrofuran-2-yl derivatives: These compounds share the nitrofuran moiety and exhibit similar biological activities.
Triphenylphosphoranylidene derivatives: Compounds with this group can have similar reactivity and stability characteristics.
Uniqueness
2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine is unique due to the combination of the nitrofuran and triphenylphosphoranylidene groups, which can result in distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H19N2O3P |
|---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
[(E)-2-(5-nitrofuran-2-yl)ethenyl]imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C24H19N2O3P/c27-26(28)24-17-16-20(29-24)18-19-25-30(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/b19-18+ |
InChI-Schlüssel |
JGIOMOWWZNJSKD-VHEBQXMUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)P(=N/C=C/C2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)P(=NC=CC2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


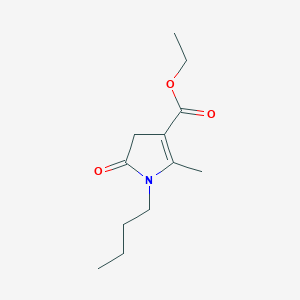
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)

![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)

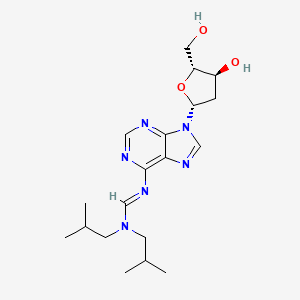
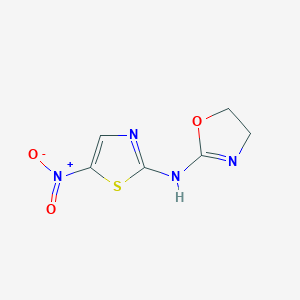
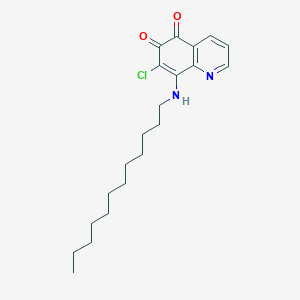

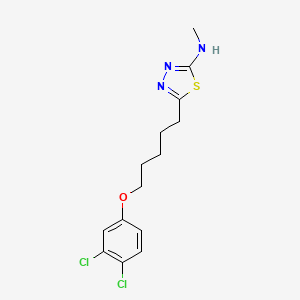
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
